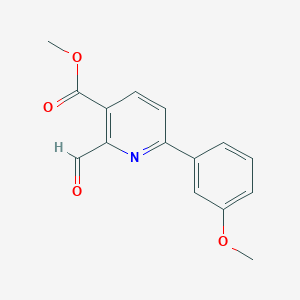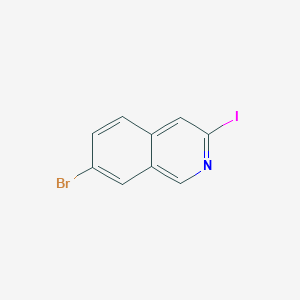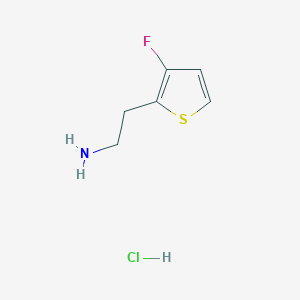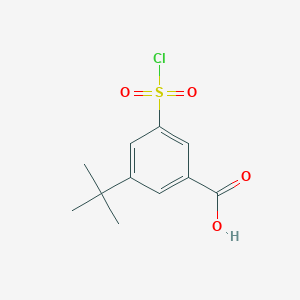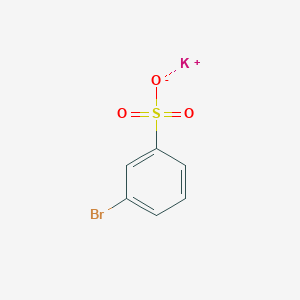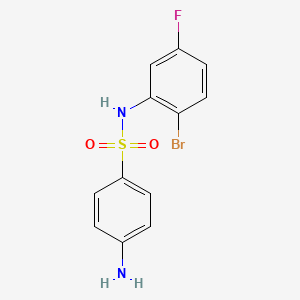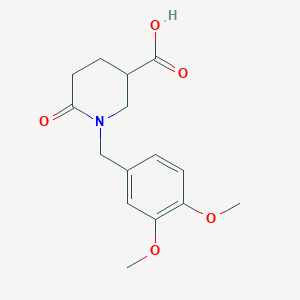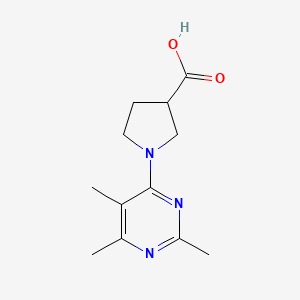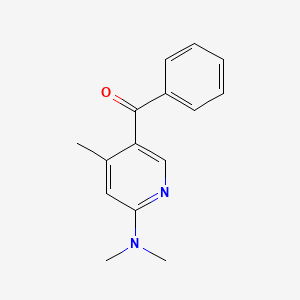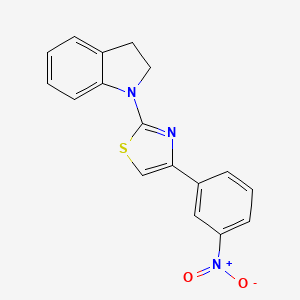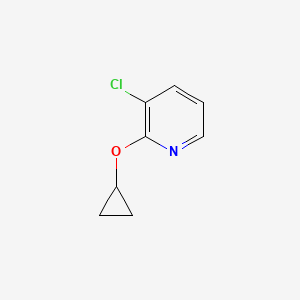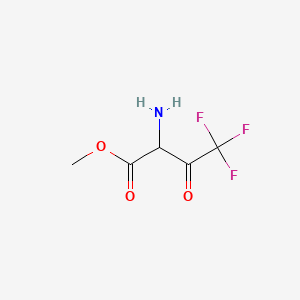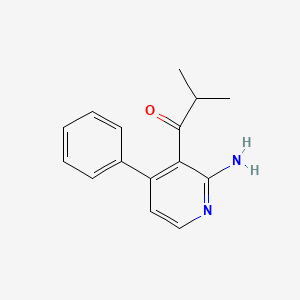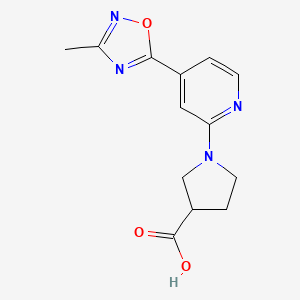![molecular formula C13H15N5O2 B13001652 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that contains a triazolopyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the cyclopropyl group and the pyrrolidine carboxylic acid moiety adds to its structural complexity and potential for diverse chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction . This method is eco-friendly and results in good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve scale-up reactions and late-stage functionalization of the triazolopyrimidine core. The use of mechanochemical methods, such as the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate, has also been reported .
化学反应分析
Types of Reactions
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolopyrimidine core or the cyclopropyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidines: Structurally similar and used in medicinal chemistry for their biological activities.
Pyrazolo[5,1-c][1,2,4]triazines: Known for their antiviral and antitumor activities.
Uniqueness
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the cyclopropyl group and the pyrrolidine carboxylic acid moiety, which may enhance its biological activity and chemical reactivity compared to other similar compounds.
属性
分子式 |
C13H15N5O2 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC 名称 |
1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N5O2/c19-12(20)9-3-4-17(6-9)11-5-10(8-1-2-8)16-13-14-7-15-18(11)13/h5,7-9H,1-4,6H2,(H,19,20) |
InChI 键 |
GIIVOGFKJYMOTP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC3=NC=NN3C(=C2)N4CCC(C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


